5-Methylpiperidin-2-imine hydrochloride
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Overview
Description
5-Methylpiperidin-2-imine hydrochloride: is a nitrogen-containing heterocyclic compound. It is a derivative of piperidine, which is a six-membered ring containing five methylene bridges and one amine bridge. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperidin-2-imine hydrochloride typically involves the reaction of 5-methylpiperidine with an appropriate reagent to introduce the imine functionality. One common method is the condensation of 5-methylpiperidine with an aldehyde or ketone, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpiperidin-2-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methylpiperidin-2-imine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding, making it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 5-Methylpiperidin-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the imine group.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Piperazine: A related compound with two nitrogen atoms in the ring.
Uniqueness: 5-Methylpiperidin-2-imine hydrochloride is unique due to its specific imine functionality, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. Its ability to form reversible covalent bonds with biological targets makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C6H13ClN2 |
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Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-methyl-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5-2-3-6(7)8-4-5;/h5H,2-4H2,1H3,(H2,7,8);1H |
InChI Key |
UJBBZYAKACEIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)N.Cl |
Origin of Product |
United States |
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